Acid Hydrolysis Stability: TBDMS Ether 20,000-fold More Stable Than TMS Ether
Under acidic conditions, the TBDMS ether derived from 2-(4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)acetic acid is approximately 20,000 times more stable toward hydrolysis than the corresponding trimethylsilyl (TMS) ether. [1] This magnitude of stability difference is critical when synthetic routes require acidic workup steps or mildly acidic reaction conditions, where TMS ethers would suffer premature cleavage.
| Evidence Dimension | Relative acid hydrolysis rate (normalized to TMS ether = 1) |
|---|---|
| Target Compound Data | TBDMS ether: relative rate ≈ 20,000 (i.e., 20,000-fold more stable than TMS) |
| Comparator Or Baseline | TMS ether: relative rate = 1; TES ether: relative rate ≈ 64 |
| Quantified Difference | 20,000-fold greater stability vs. TMS; ≈ 312-fold greater stability vs. TES |
| Conditions | Acidic hydrolysis conditions; values derived from the widely cited silyl ether stability ladder (Greene & Wuts, Protective Groups in Organic Synthesis, 4th ed.) and documented on the authoritative Silyl ether resource. [1] |
Why This Matters
This quantified stability advantage (20,000× over TMS) allows chemists to perform multi-step sequences with acidic intermediates without premature deprotection, distinguishing TBDMS-protected intermediates from TMS or TES alternatives.
- [1] Wikipedia contributors. "Silyl ether." Wikipedia, The Free Encyclopedia. Accessed 2026-05-03. https://en.wikipedia.org/wiki/Silyl_ether View Source
